molecular formula C15H18N2 B2535270 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 72808-70-9

3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B2535270
CAS RN: 72808-70-9
M. Wt: 226.323
InChI Key: AUPFODUFUNPAOB-UHFFFAOYSA-N
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Patent
US04278677

Procedure details

A mixture of 9.91 g of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, 10.6 g of sodium carbonate, 150 ml of dimethylformamide and 4.5 g of ethyl bromide was stirred under an inert atmosphere at 30°-35° C. for 5 hours and was then poured into 1.5 liters of water which caused precipitation. The mixture was stirred for one hour and filtered and the filter was rinsed with water. The recovered product was dried overnight in an oven at 70° C. under reduced pressure in the presence of dehydrating agent to obtain 8.95 g of raw product melting at 205° C. The product was dissolved in 400 ml of refluxing ethyl acetate and the mixture was filtered hot. The filtrate was concentrated to 250 ml and crystallization was effected for one hour. The mixture was filtered and the recovered product was rinsed with ethyl acetate to obtain 6.28 g of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in the form of yellow crystals melting at 205° C. Concentration of the mother liquors yielded another 1.76 g of product after crystallization for a total yield of 8.04 g.
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH:5]=[C:4]([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][CH:8]=2)[CH2:3][CH2:2]1.C(=O)([O-])[O-].[Na+].[Na+].CN(C)C=O.[CH2:27](Br)[CH3:28]>C(OCC)(=O)C.O>[CH2:27]([N:1]1[CH2:2][CH:3]=[C:4]([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][CH:8]=2)[CH2:5][CH2:6]1)[CH3:28] |f:1.2.3|

Inputs

Step One
Name
Quantity
9.91 g
Type
reactant
Smiles
N1CCC(=CC1)C1=CNC2=CC=CC=C12
Name
Quantity
10.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)Br
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an inert atmosphere at 30°-35° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitation
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter was rinsed with water
CUSTOM
Type
CUSTOM
Details
The recovered product was dried overnight in an oven at 70° C. under reduced pressure in the presence
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to obtain 8.95 g of raw product melting at 205° C
FILTRATION
Type
FILTRATION
Details
the mixture was filtered hot
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to 250 ml and crystallization
WAIT
Type
WAIT
Details
was effected for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the recovered product was rinsed with ethyl acetate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)N1CCC(=CC1)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 6.28 g
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.